7-Hydroxy-4-methyl-3-phenylcoumarin

Chemical Synthesis Molecular Properties Structural Analysis

Medicinal chemistry programs require structurally distinct coumarin cores beyond simple hydroxy derivatives. Standard 7-hydroxycoumarins lack the 3-phenyl substituent critical for modulating HIV-1 target engagement. • **Core Scaffold Value:** The 3-phenyl group alters SAR, enabling rational design of novel HIV-1 replication inhibitors. • **Analytical Utility:** C16H12O3 (MW 252.26) serves as a retention time/mass spec reference standard for HPLC/LC-MS methods. • **Supply Certainty:** Available as a stable solid; batch-specific COA and NMR provided with each shipment.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 2555-23-9
Cat. No. B3050381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-methyl-3-phenylcoumarin
CAS2555-23-9
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=CC=C3
InChIInChI=1S/C16H12O3/c1-10-13-8-7-12(17)9-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3
InChIKeyDTDWZXAWHROHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-4-methyl-3-phenylcoumarin Product Profile


7-Hydroxy-4-methyl-3-phenylcoumarin (CAS 2555-23-9) is a disubstituted coumarin nucleus belonging to the 3-phenylcoumarin subclass . Its molecular formula is C16H12O3 with a molecular weight of 252.26 g/mol . This compound possesses a hydroxyl group at the 7-position and a methyl group at the 4-position of the coumarin scaffold, distinguishing it from simpler hydroxycoumarins [1].

7-Hydroxy-4-methyl-3-phenylcoumarin: Why Analogs Cannot Substitute


Direct substitution of 7-hydroxy-4-methyl-3-phenylcoumarin with other hydroxycoumarins (e.g., 7-hydroxycoumarin or 7-hydroxy-4-methylcoumarin) is not straightforward due to distinct structure-activity relationships (SAR) driven by the 3-phenyl substituent [1]. This phenyl group significantly influences molecular geometry, electronic properties, and biological target interactions compared to unsubstituted or differently substituted analogs . For instance, the introduction of a methoxy group at the 7-position of 3-phenylcoumarin has been shown to dramatically alter photophysical properties, a trend that underscores the unique impact of the 3-phenyl core [2].

7-Hydroxy-4-methyl-3-phenylcoumarin Differentiation Evidence


Structural & Property Differences vs. 7-Hydroxycoumarin

The presence of a 3-phenyl and 4-methyl group on 7-hydroxy-4-methyl-3-phenylcoumarin introduces significant steric strain, resulting in a non-planar molecular geometry. This is in contrast to the planar structure of the simpler analog 7-hydroxycoumarin. While direct experimental data for the 4-methyl-3-phenyl derivative is limited, this structural modification is predicted to alter solubility, fluorescence quantum yield, and binding affinity for biological targets such as Cytochrome P450 enzymes .

Chemical Synthesis Molecular Properties Structural Analysis

Anti-HIV Activity Context vs. 3-Phenylcoumarin Derivatives

In a study evaluating 3-phenylcoumarin derivatives for anti-HIV activity, several compounds exhibited inhibitory effects on HIV-1 replication [1]. While 7-hydroxy-4-methyl-3-phenylcoumarin was not directly tested in this study, the data provides a class-level benchmark. Three compounds from the series inhibited HIV replication with IC50 values < 25 µM [1]. This indicates that the 3-phenylcoumarin scaffold can confer antiviral properties, a potential differentiator from coumarin derivatives lacking the 3-phenyl group.

Antiviral Research HIV-1 Inhibition Medicinal Chemistry

4-Methyl Substitution Impact on Photophysics vs. 7-Hydroxy-3-phenylcoumarin

The introduction of a phenyl group at the 4-position of coumarin derivatives has been shown to produce blue shifts in absorption and emission maxima and to decrease fluorescence quantum yield significantly [1]. Conversely, substitution at the 3-position with a phenyl group causes a bathochromic shift [1]. While 7-hydroxy-4-methyl-3-phenylcoumarin has a methyl group at the 4-position instead of a phenyl group, this class-level trend suggests that the 4-substituent can modulate photophysical properties in a way that is distinct from 3-substituted analogs like 7-hydroxy-3-phenylcoumarin. For example, 7-methoxy-3-phenylcoumarin exhibits an excellent fluorescence quantum yield approaching 100% [1].

Photophysics Fluorescence Spectroscopy Structure-Property Relationship

7-Hydroxy-4-methyl-3-phenylcoumarin Applications & Procurement


Lead Compound in Antiviral Drug Discovery

Based on the established anti-HIV activity of 3-phenylcoumarin derivatives, 7-hydroxy-4-methyl-3-phenylcoumarin serves as a valuable core scaffold for medicinal chemistry optimization [1]. Procurement is justified for research groups focused on developing novel inhibitors of HIV-1 replication or other viral targets, where the 3-phenyl motif is a key pharmacophore.

Fluorescent Probe for Biochemical Assays

The coumarin core is a well-known fluorophore. While specific quantum yield data for this compound is limited, the presence of a 7-hydroxy group and a conjugated 3-phenyl system suggests potential utility as a fluorescent probe [2]. This compound is suitable for research and development of new fluorescent sensors or for use in assays where a distinct spectral profile is required, differentiated from common 7-hydroxycoumarin derivatives.

Reference Standard for Analytical Method Development

Given its well-defined chemical structure (C16H12O3, MW 252.26) and availability from commercial suppliers, 7-hydroxy-4-methyl-3-phenylcoumarin can be used as a reference standard for HPLC, LC-MS, or GC-MS method development and validation . Its unique retention time and mass spectral properties make it a suitable internal standard or calibration marker for quantifying coumarin derivatives in complex mixtures.

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